Isostearyl glyceryl ether

Descripción general

Descripción

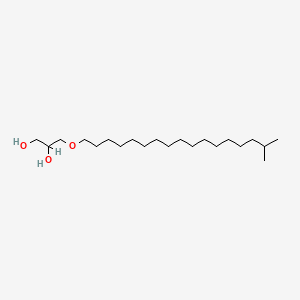

Isostearyl glyceryl ether, also known as this compound, is a useful research compound. Its molecular formula is C21H44O3 and its molecular weight is 344.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Isostearyl glyceryl ether is widely used in cosmetic formulations due to its skin-conditioning properties. It functions as:

- Emulsifier : It stabilizes oil-in-water (O/W) and water-in-oil (W/O) emulsions, making it ideal for creams and lotions.

- Skin Conditioning Agent : It enhances skin hydration by forming a protective barrier, improving the texture of cosmetic products.

- Moisturizer : Its ability to retain moisture makes it suitable for dry skin formulations.

Product Examples

| Product Name | Type | Application |

|---|---|---|

| Curél Kao Moist Cream | Cream | Hydration for dry skin |

| Biore Cleansing Oil | Oil | Makeup removal and cleansing |

| Proya Deep Ocean Energy Wrinkles And Firming Essence | Serum | Anti-aging treatment |

Pharmaceutical Applications

In pharmaceuticals, this compound has shown promising applications in drug delivery systems:

- Transdermal Drug Delivery : Its compatibility with biological membranes allows it to enhance the absorption of active pharmaceutical ingredients through the skin. Studies have demonstrated its effectiveness in forming liquid crystalline structures that improve the solubility and bioavailability of drugs.

- Liquid Crystal Nanoparticles : Research indicates that this compound can be used to create liquid crystal nanoparticles for enhanced transdermal delivery. These nanoparticles facilitate the permeation of drugs across the skin barrier, making them effective carriers for both medicines and cosmetics .

Case Studies

- Transdermal Delivery of 4-Biphenyl Acetic Acid :

- Skin Penetration Enhancement :

Safety and Regulatory Status

The safety of this compound has been evaluated by various panels, including the Cosmetic Ingredient Review (CIR). The CIR concluded that alkyl glyceryl ethers, including this compound, are safe for use in cosmetics at concentrations typically employed in formulations .

Propiedades

Número CAS |

78145-84-3 |

|---|---|

Fórmula molecular |

C21H44O3 |

Peso molecular |

344.6 g/mol |

Nombre IUPAC |

3-(16-methylheptadecoxy)propane-1,2-diol |

InChI |

InChI=1S/C21H44O3/c1-20(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-24-19-21(23)18-22/h20-23H,3-19H2,1-2H3 |

Clave InChI |

JAUFWPNLLLUYNV-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

SMILES canónico |

CC(C)CCCCCCCCCCCCCCCOCC(CO)O |

Pictogramas |

Irritant |

Sinónimos |

alpha-monoisostearyl glyceryl ether GE-IS cpd monoisostearyl glyceryl ethe |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.